molecular formula C10H8O9S3 B1204614 Naphthalene-1,3,6-trisulfonic acid CAS No. 86-66-8

Naphthalene-1,3,6-trisulfonic acid

Cat. No. B1204614
CAS RN: 86-66-8
M. Wt: 368.4 g/mol
InChI Key: ZPBSAMLXSQCSOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NTSA derivatives and related compounds often involves electrochemical methods and reactions with specific reagents. For instance, the electrochemical behavior of naphthalene derivatives, including those related to NTSA, has been studied to determine optimal conditions for preparative electrosynthesis. Such studies have led to the efficient synthesis of amino-sulfonic acids from naphthalene sulfonic acids through electroreduction, offering high yields and current efficiency under controlled conditions (Konarev, 2021).

Molecular Structure Analysis

The molecular structure of NTSA and its derivatives has been elucidated using X-ray diffraction analysis, revealing complex crystal packing and extensive classical hydrogen bonding. Such studies provide insights into the supramolecular arrangements and interactions that contribute to the properties of these compounds (Jin et al., 2014).

Chemical Reactions and Properties

NTSA undergoes various chemical reactions, influenced by its sulfonic acid groups. For example, its reactivity with ozone in aqueous phase has been analyzed, demonstrating that the presence of multiple sulfonic groups affects its reaction rate. Such studies are crucial for understanding the degradation pathways and environmental impact of NTSA and similar compounds (Rivera-Utrilla et al., 2002).

Physical Properties Analysis

The physical properties of NTSA derivatives, such as solubility, have been a focus of research, particularly in relation to their use in advanced materials. For instance, studies on sulfonated polyimides containing naphthalene units have highlighted the influence of sulfonation degree on solubility, thermal stability, and proton conductivity, which are critical for applications like proton exchange membranes (Wang et al., 2015).

Scientific Research Applications

1. Environmental Applications

Naphthalene-1,3,6-trisulfonic acid (NTA) shows potential in environmental applications, particularly in water treatment processes. A study by Rivera-Utrilla et al. (2002) investigated the degradation of naphthalenesulfonic acids, including NTA, by oxidation with ozone. They found that the presence of multiple sulfonic groups in NTA resulted in a lower reaction rate to ozone, suggesting specific behaviors in water treatment processes.

2. Geothermal Reservoir Tracing

NTA has been tested as a tracer in geothermal reservoirs. Rose et al. (2001) here demonstrated that polyaromatic sulfonates like NTA are suitable for use in high-temperature reservoirs. This application is significant for the geothermal industry, aiding in the monitoring and management of geothermal resources.

3. Material Science

In material science, NTA shows promise in surface coating technologies. Kim et al. (2022) here found that naphthalene trisulfonate, combined with hafnium(IV) ions, forms versatile surface coatings on various substrates. These coatings are beneficial for nonbiofouling applications, highlighting the chemical's utility in advanced material coatings.

4. Electrochemical Research

Konarev (2021) here explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, a related compound, offering insights into the electrochemical properties of naphthalene sulfonic acids. This research is relevant for understanding the electrochemical applications of NTA.

5. Nanotechnology

In nanotechnology, NTA finds application in the fabrication of micro-patterns on fused silica plates. Ding et al. (2003) here demonstrated the use of NTA in laser-induced backside wet etching, a technique vital for creating precise micropatterns in various technological applications.

properties

IUPAC Name

naphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBSAMLXSQCSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058945
Record name 1,3,6-Naphthalenetrisulfonic acid
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-1,3,6-trisulfonic acid

CAS RN

86-66-8, 19437-42-4
Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name 1,3,6-Naphthalenetrisulfonic acid
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Record name Naphthalene-1,3,6-trisulphonic acid, sodium salt
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Record name Naphthalene-1,3,6-trisulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPHTHALENE-1,3,6-TRISULPHONIC ACID
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Synthesis routes and methods

Procedure details

Naphthalene is introduced at 30° to 35° C. into monohydrate (=100% strength H2SO4), 65% strength oleum being run in at the same time. The reaction mixture is kept at 50° C. for one hour, at 70° C. for one hour and at 90° C. for seven hours, until everything has dissolved. With this process the yield of naphthalene-1,3,5-trisulphonic acid is about 68%, based on the naphthalene employed. In addition, about 21% of naphthalene-1,3,6-trisulphonic acid and about 4 to 5% of naphthalene-1,3,7-trisulphonic acid are formed (see Example 6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
J Lemoine, M Cabanes‐Macheteau… - Rapid …, 2000 - Wiley Online Library
Fluorophore‐assisted carbohydrate electrophoresis (FACE) is a fast and efficient analytical method which is now widely used in glycobiology for the separation and quantification of free …
J Rivera-Utrilla, M Sánchez-Polo… - Physical Chemistry …, 2002 - pubs.rsc.org
Sulfonic aromatic compounds are widely used in the textile industry for the synthesis of azo dyes. The presence of the sulfonic group endows these compounds with high water-solubility …
Number of citations: 52 pubs.rsc.org
RM Wittich, HG Rast, HJ Knackmuss - Applied and Environmental …, 1988 - Am Soc Microbiol
A naphthalene-2,6-disulfonic acid (2,6NDS)-degrading Moraxella strain was isolated from an industrial sewage plant. This culture could also be adapted to naphthalene-1,6-disulfonic …
Number of citations: 93 journals.asm.org
C Chiesa, C Horváth - Journal of Chromatography A, 1993 - Elsevier
Malto-oligosaccharides were derivatized via their reducing end with 8-aminonaphthalene-1,3,6-trisulfonic acid by reductive amination, and the separation and electrophoretic migration …
Number of citations: 217 www.sciencedirect.com
A Jung, H Natter, R Hempelmann, E Lach - Journal of materials science, 2009 - Springer
Nickel–alumina nano-composites have been electrochemically deposited by pulse plating from a suspension of nano-Al 2 O 3 in a Watts-type electrolyte. The influence of duty cycle and …
Number of citations: 73 link.springer.com
X Ding, Y Kawaguchi, H Niino, A Yabe - Applied physics A, 2002 - Springer
Laser-induced backside wet etching of fused-silica plates using an aqueous solution of naphthalene-1,3,6-trisulfonic acid trisodium salt (Np(SO 3 Na) 3 ) is reported. A KrF excimer laser …
Number of citations: 79 link.springer.com
X Ding, Y Kawaguchi, H Niino… - … Symposium on Laser …, 2003 - spiedigitallibrary.org
Laser-induced backside wet etching of fused silica plates using aqueous solutions of naphthalene-1,3,6-trisulfonic acid trisodium salt (Np) and pyranine (py) was performed upon KrF …
Number of citations: 10 www.spiedigitallibrary.org
Y Kim, Y Jeong, SM Kang - Langmuir, 2022 - ACS Publications
Naphthalene trisulfonate is found to have versatile surface coating capability when combined with hafnium(IV) ions, thereby forming complexes. Solid substrates such as titanium/…
Number of citations: 1 pubs.acs.org
J Green, RAJ Tinson, JHJ Betts, M Piras, A Pelut… - Bioorganic & Medicinal …, 2023 - Elsevier
Osteoarthritis is a chronic degenerative joint disease affecting millions of people worldwide, with no disease-modifying drugs currently available to treat the disease. Tissue inhibitor of …
Number of citations: 1 www.sciencedirect.com
RD Koyani, GV Sanghvi, RK Sharma… - International …, 2013 - Elsevier
Investigating the potential of Phanerochaete chrysosporium to decolourise and degrade two reactive textile dyes (Reactive Yellow MERL and Reactive Red ME4BL) was the main …
Number of citations: 84 www.sciencedirect.com

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